What is rac-Propoxyphene-D5 and its primary use in research?
What is rac-Propoxyphene-D5 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of rac-Propoxyphene-D5, a critical tool in modern analytical research. This document details its chemical properties, primary applications, and the methodologies for its use, with a focus on quantitative analysis and experimental protocols.
Core Concepts: Understanding rac-Propoxyphene-D5
rac-Propoxyphene-D5 is a stable isotope-labeled form of propoxyphene, an opioid analgesic. The "rac" prefix indicates that it is a racemic mixture, containing both stereoisomers of the molecule. The "-D5" suffix signifies that five hydrogen atoms in the phenyl group of the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.
The primary use of rac-Propoxyphene-D5 in research is as an internal standard in analytical and forensic toxicology to accurately quantify propoxyphene and its primary metabolite, norpropoxyphene, in biological matrices such as blood, plasma, urine, and tissue.[1][2] Its physical and chemical properties are nearly identical to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of rac-Propoxyphene-D5 is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₄D₅NO₂ | |
| Molecular Weight | 344.50 g/mol | |
| CAS Number | 136765-49-6 | |
| Appearance | Provided as a solution, typically in acetonitrile or methanol | [3][4][5] |
| Storage Temperature | 2-8°C | [2] |
Metabolic Pathway of Propoxyphene
The major metabolic pathway of propoxyphene is N-demethylation to its active metabolite, norpropoxyphene, primarily mediated by the cytochrome P450 enzyme CYP3A4.[6][7][8] Understanding this pathway is crucial for interpreting analytical results, as the presence and concentration of norpropoxyphene are key indicators of propoxyphene ingestion.[9]
Caption: Major metabolic pathway of propoxyphene.
Analytical Methodologies
rac-Propoxyphene-D5 is predominantly used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and specific quantification of propoxyphene.
LC-MS/MS Analysis
LC-MS/MS is a highly sensitive and specific method for the analysis of propoxyphene in biological matrices. A typical workflow is outlined below.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis of Propoxyphene in Urine
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation:
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To 1 mL of urine sample, add a known concentration of rac-Propoxyphene-D5 internal standard solution.
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Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.
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Wash the cartridge with an appropriate solvent to remove interferences.
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Elute the analyte and internal standard from the cartridge with a suitable elution solvent.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient elution with two solvents is typical:
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[10]
-
Injection Volume: 5-10 µL.
3. MS/MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Representative transitions are listed in the table below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propoxyphene | 340.2 | 266.2 |
| Norpropoxyphene | 326.2 | 115.1 |
| rac-Propoxyphene-D5 | 345.2 | 271.2 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
GC-MS Analysis
GC-MS is another robust technique for propoxyphene analysis, often requiring derivatization to improve the chromatographic properties of the analytes.
Experimental Protocol: GC-MS Analysis of Propoxyphene in Blood
1. Sample Preparation:
-
To 1 mL of blood, add a known concentration of rac-Propoxyphene-D5 internal standard.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., n-butyl chloride) at an alkaline pH.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).
2. GC Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 100°C and ramping up to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Monitoring Mode: Selected Ion Monitoring (SIM).
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Selected Ions: Specific ions characteristic of propoxyphene and its D5-labeled internal standard are monitored for quantification.
Data Presentation and Interpretation
The use of rac-Propoxyphene-D5 allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations in sample processing and instrument performance, leading to highly accurate and precise quantification.
Conclusion
rac-Propoxyphene-D5 is an indispensable tool for researchers and professionals in the fields of analytical chemistry, toxicology, and drug development. Its use as an internal standard in mass spectrometric methods ensures the reliability and accuracy of quantitative data for propoxyphene and its metabolites. The detailed methodologies provided in this guide serve as a foundation for the development and implementation of robust analytical assays.
References
- 1. unitedchem.com [unitedchem.com]
- 2. (±)-Propoxyphene-D5 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 136765-49-6 [sigmaaldrich.com]
- 3. rac-Propoxyphene-D5 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 4. rac-Propoxyphene-D5 1.0 mg/ml in Acetonitrile [lgcstandards.com]
- 5. rac-Propoxyphene-D5 0.1 mg/ml in Acetonitrile [lgcstandards.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. PROPOXYPHENE SCREEN WITH GC-MS CONFIRMATION, URINE - NorDx Test Catalog [nordx.testcatalog.org]
- 10. LC/MS/MS Analysis of Propoxyphene from urine using Strata-X-Drug B on a Kinetex C18 2.6µm, 50x2.1mm | Phenomenex [phenomenex.com]
